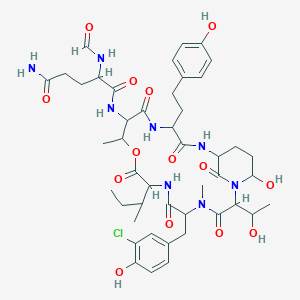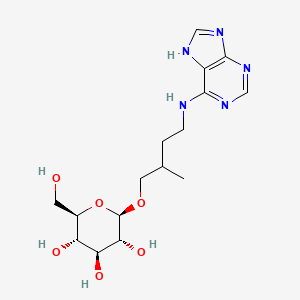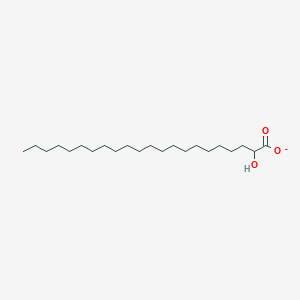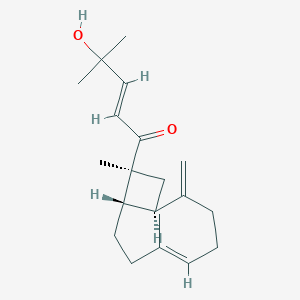
2'-Deoxycytidine glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-deoxy-5,6-dihydroxy-5,6-dihydrocytidine is a nucleoside analogue that is the 5,6-dihydroxy-5,6-dihydro derivative of cytidine. It is a metabolite produced by the bacterium Mycoplasma genitalium. It has a role as a Mycoplasma genitalium metabolite. It derives from a cytosine.
Wissenschaftliche Forschungsanwendungen
DNA Oxidation and Mutation Processes
2′-Deoxycytidine glycols, identified as significant oxidation products from the hydroxyl radical-induced oxidation of 2′-deoxycytidine, play a crucial role in understanding DNA damage mechanisms. These glycols emerge through either Fenton reactions or exposure to ionizing radiation. The instability of 2′-deoxycytidine glycols has historically obscured their direct characterization, with research focusing on primary decomposition products like 5-hydroxy-2′-deoxycytidine. However, advances in spectroscopy and mass spectrometry have allowed for the identification and analysis of these glycols, shedding light on their decomposition pathways and implications for DNA repair and mutagenesis processes (Tremblay et al., 1999).
Glyoxal Adduct Formation with Nucleosides
The interaction of glyoxal, a mutagenic industrial chemical, with nucleosides including 2'-deoxycytidine has been studied to identify DNA adducts formed through these reactions. This research is pivotal in understanding the mutagenic potential of glyoxal and its implications for DNA integrity and function. Characterization of the adducts formed with 2'-deoxycytidine provides insights into the mechanisms of glyoxal-induced DNA damage and its potential roles in carcinogenesis and cellular aging (Olsen et al., 2005).
Kinetic Studies on Oxidation Products
Kinetic studies of the hydrolytic deamination of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine diastereomers provide valuable data on the stability and reactivity of these oxidation products. These studies contribute to a deeper understanding of the oxidative stress on DNA and its potential implications for mutagenesis and carcinogenesis. By elucidating the behavior of these specific glycols under physiological conditions, researchers can infer the broader impacts of oxidative stress on genomic stability (Bienvenu & Cadet, 1996).
Lipid Peroxidation and DNA Damage
The study of 2'-deoxycytidine adducts formed by reactions with lipid peroxidation products, such as 4-oxo-2-nonenal, illuminates the interplay between lipid peroxidation and DNA damage. These adducts, as products of oxidative stress, serve as markers for understanding the pathways through which lipid peroxidation contributes to genetic mutations and the development of diseases like cancer. Analyzing these adducts helps in mapping the cascade of cellular damage resulting from oxidative stress and lipid peroxidation, providing insights into preventive strategies against oxidative DNA damage (Pollack et al., 2003).
Eigenschaften
Molekularformel |
C9H15N3O6 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
6-amino-4,5-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropyrimidin-2-one |
InChI |
InChI=1S/C9H15N3O6/c10-7-6(15)8(16)12(9(17)11-7)5-1-3(14)4(2-13)18-5/h3-6,8,13-16H,1-2H2,(H2,10,11,17)/t3-,4+,5+,6?,8?/m0/s1 |
InChI-Schlüssel |
CBYMMQQFLSFSMF-QUOQFLJZSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(C(C(=NC2=O)N)O)O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C(C(C(=NC2=O)N)O)O)CO)O |
Synonyme |
2'-deoxycytidine glycol 5,6-dihydroxy-5,6-dihydro-2'-deoxycytidine dCyd glycol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate](/img/structure/B1260055.png)
![sodium;4-[(4E)-4-[(E,4E)-4-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonate](/img/structure/B1260056.png)
![sodium;[5-[(1S)-2-[(3R,6R,9R,11S,15R,20S,21R,24R,25R,26R)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B1260057.png)




![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B1260066.png)


![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)
